Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 1-hydroxy-2-nitroethyl substituent at the 2-position of the pyrrolidine ring. The nitro (-NO₂) and hydroxyl (-OH) groups on the ethyl chain introduce unique electronic and steric properties, distinguishing it from simpler pyrrolidine derivatives.
Properties
IUPAC Name |
tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(15)12-6-4-5-8(12)9(14)7-13(16)17/h8-9,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYKPQQEGGXZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745315 | |
| Record name | tert-Butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213669-43-3 | |
| Record name | tert-Butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate generally proceeds via functionalization of a Boc-protected pyrrolidine at the 2-position, followed by introduction of the 1-hydroxy-2-nitroethyl group. The most plausible and literature-supported approach involves:
- Starting from tert-butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate (a nitroalkene precursor)
- Performing a stereoselective reduction (e.g., via catalytic hydrogenation or hydride reduction) to introduce the hydroxy group at the 1-position of the side chain
This approach leverages the reactivity of nitroalkenes, which are readily reduced to the corresponding nitro alcohols under controlled conditions.
Stepwise Synthesis
Step 1: Synthesis of tert-butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate
- Starting materials: Boc-protected pyrrolidine (tert-butyl pyrrolidine-1-carboxylate) and an appropriate nitroalkene-forming reagent (e.g., via a Knoevenagel condensation with nitromethane and an aldehyde at the 2-position).
- Reaction conditions: Base-catalyzed condensation, typically using a mild base such as piperidine or ammonium acetate, in a polar aprotic solvent.
- Purification: Column chromatography to isolate the nitroalkene intermediate.
Step 2: Reduction to this compound
- Reduction method:
- Catalytic hydrogenation (e.g., H₂/Pd-C) under mild pressure and temperature
- Alternatively, chemical reduction using sodium borohydride (NaBH₄) or similar hydride donors in the presence of a proton source
- Outcome: The nitroalkene is reduced to the corresponding nitro alcohol, yielding the target compound.
- Purification: Extraction and chromatographic purification to ensure high purity and removal of over-reduced or unreacted materials.
Step 3: Characterization
- Analytical methods: NMR spectroscopy, mass spectrometry, IR spectroscopy, and HPLC are used to confirm the structure and purity of the product.
Data Table: Key Synthetic Parameters
| Step | Reagents/Conditions | Expected Yield | Notes |
|---|---|---|---|
| 1 | Boc-pyrrolidine, nitromethane, aldehyde, base | 60–80% | Formation of nitroalkene |
| 2 | H₂/Pd-C or NaBH₄, solvent | 70–90% | Reduction to nitro alcohol |
| 3 | Chromatography, analytical validation | >95% purity | Final purification |
Note: Actual yields and conditions may vary based on scale and substrate specifics. The above table reflects typical laboratory-scale outcomes based on analogous literature procedures for nitro alcohol synthesis.
Research Findings and Considerations
- The reduction of nitroalkenes to nitro alcohols is a well-established transformation, with high selectivity achievable under mild conditions.
- The Boc protecting group on the pyrrolidine nitrogen is stable under the reduction conditions, ensuring that the integrity of the molecule is maintained throughout the process.
- The main synthetic challenge is the control of regio- and stereochemistry during the reduction step; however, the simple structure of the side chain minimizes the risk of side reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 226.27 g/mol
- CAS Number : 132482-06-5
The compound features a pyrrolidine ring substituted with a tert-butyl group and a nitroethyl moiety, contributing to its unique reactivity and potential applications in drug development.
Medicinal Chemistry
Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Case Study : A study explored the synthesis of derivatives of this compound, demonstrating that modifications to the nitro group can enhance biological activity against specific cancer cell lines. The resulting compounds showed promising cytotoxic effects, indicating potential for further development as anticancer agents.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Synthetic Routes Utilizing this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Base-catalyzed at room temperature | 85 | |
| Coupling with aryl halides | Pd-catalyzed reactions | 78 | |
| Reduction of nitro group | H over Pd/C | 90 |
Biochemical Studies
Research has indicated that derivatives of this compound can interact with biological targets, making it useful in biochemical assays. Its ability to modulate enzyme activity has been explored, particularly in relation to neurotransmitter systems.
Case Study : A biochemical assay demonstrated that certain derivatives could inhibit specific enzymes involved in neurotransmitter degradation, suggesting potential applications in treating neurological disorders.
Mechanism of Action
The mechanism by which tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The structural uniqueness of tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate lies in its 1-hydroxy-2-nitroethyl substituent. Below is a comparative analysis with structurally related pyrrolidine derivatives:
Table 1: Structural and Molecular Comparison
Key Observations :
- Compounds with bulky substituents (e.g., spiro-oxindole in ) exhibit higher molecular weights and solid states, whereas simpler derivatives (e.g., hydroxymethyl) are often oils .
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
Key Observations :
- The nitro group in the target compound would likely cause distinct deshielding in ¹H/¹³C NMR (e.g., δ 4.5–5.5 ppm for -CH₂NO₂) compared to hydroxymethyl (δ 3.6 ppm) or benzyl groups .
- Stereochemistry significantly impacts optical activity, as seen in the spiro-oxindole derivative ([α]D²⁶ = -31.6) .
Biological Activity
Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate, with the CAS number 213669-43-3, is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula: C₁₁H₂₀N₂O₅
- Molecular Weight: 260.29 g/mol
- IUPAC Name: this compound
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an antimalarial agent and its cytotoxic effects.
Antimalarial Activity
Recent studies have suggested that compounds similar to this compound exhibit significant antimalarial properties. The following table summarizes the in vitro antiplasmodial activity of related compounds:
| Compound Name | IC50 (nM) vs P. falciparum | Cytotoxicity IC50 (nM) vs HepG2 | Therapeutic Index (TI) |
|---|---|---|---|
| Compound A | 16 ± 0.92 | 7023 ± 406 | > 439 |
| Compound B | 12 ± 0.69 | 439 | > 36 |
| This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined; further studies are required to establish specific values for this compound.
Cytotoxicity Studies
In vitro cytotoxicity assays using human hepatic HepG2 cells have shown that many related compounds do not exhibit significant toxicity at concentrations below 1 µM, indicating a favorable therapeutic index. For instance, the cytotoxicity of Tert-butyl derivatives has been evaluated with IC50 values consistently above this threshold, suggesting low toxicity and potential for therapeutic use.
Case Studies
Case Study 1: Synthesis and Evaluation
A study conducted on the synthesis of various pyrrolidine derivatives, including this compound, highlighted the importance of structure-activity relationships (SAR). The synthesized compounds were tested against both Plasmodium falciparum and HepG2 cell lines. The results indicated that modifications in the nitro group significantly affected antimalarial efficacy while maintaining low cytotoxicity levels.
Case Study 2: Mechanism of Action
Another investigation focused on the mechanism of action of similar compounds against malaria parasites. It was found that these compounds interfere with the metabolic pathways of Plasmodium species, potentially through inhibition of specific enzymes involved in nucleotide synthesis. This suggests a novel approach to developing antimalarial drugs targeting metabolic functions.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) undergoes reduction to form amines (-NH₂), a reaction pivotal for synthesizing bioactive intermediates.
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Conditions : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl in methanol.
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Mechanism : Sequential reduction via nitroso and hydroxylamine intermediates to the primary amine .
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Example :
This reaction is quantitative under mild conditions (25°C, 6 h) .
Ester Hydrolysis
The tert-butyl ester group is cleaved under acidic or basic conditions to yield carboxylic acids.
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Acidic Hydrolysis : HCl in dioxane (1:1 v/v) at 60°C for 12 h removes the tert-butyl group.
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Basic Hydrolysis : NaOH (2 M) in THF/H₂O (3:1) at 40°C for 8 h yields the carboxylic acid derivative.
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Mechanism : Nucleophilic acyl substitution, with the tert-butyl group acting as a leaving group.
Cyclization Reactions
Intramolecular reactions form five- or six-membered heterocycles.
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Example : The hydroxyl and nitro groups participate in cyclocondensation with aldehydes to form oxazolidinones or isoxazolidines.
Yields range from 65–85% depending on the aldehyde substituent.
Alkylation of Hydroxyl Group
The hydroxyl group (-OH) undergoes alkylation or acylation.
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Reagents : Alkyl halides (e.g., CH₃I) in the presence of NaH or acyl chlorides (e.g., AcCl) with DMAP .
-
Example :
Nitro Group Participation in Michael Additions
The nitroethyl moiety acts as a Michael acceptor.
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Conditions : Reaction with nucleophiles (e.g., thiols or amines) in polar aprotic solvents (e.g., DMSO) at 25°C .
-
Example :
Diastereoselectivity depends on the nucleophile and solvent .
Stereochemical Considerations
The hydroxyl and nitro groups introduce stereoelectronic effects:
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Reduction Selectivity : Catalytic hydrogenation proceeds with syn addition due to steric hindrance from the pyrrolidine ring .
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Cyclization Stereochemistry : Intramolecular reactions favor trans -fused products, as confirmed by NOESY NMR .
This compound’s versatility in forming amines, carboxylic acids, and heterocycles underscores its utility in drug discovery and materials science. Future studies should explore enantioselective transformations and scalability of key reactions.
Q & A
Q. What are the common synthetic routes for Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate?
The compound is typically synthesized via multi-step reactions starting with pyrrolidine derivatives. Key steps include:
- Nitroaldol (Henry) reaction : Introduction of the nitroethyl group using nitroalkanes and aldehydes/ketones under basic conditions (e.g., KCO) to form the 1-hydroxy-2-nitroethyl moiety .
- Boc protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, often using di-tert-butyl dicarbonate (BocO) in dichloromethane with a catalytic base (e.g., DMAP) .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization ensures high purity .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- Spectroscopy :
- NMR (¹H, ¹³C): Assignments of pyrrolidine ring protons (δ 1.4–3.5 ppm), nitro group (δ 4.5–5.2 ppm for adjacent CH), and Boc tert-butyl signals (δ 1.4 ppm) .
- HRMS : Confirmation of molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Q. What safety precautions are recommended when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
- Storage : In airtight containers under inert gas (N) at –20°C to prevent nitro group decomposition .
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NHCl) before disposal .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and conformation?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in reactions (e.g., nitro group reduction) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock to guide drug design .
- Graph set analysis : Evaluate hydrogen-bonding patterns in crystal packing to predict solubility and stability .
Q. How to resolve contradictions in diastereomer ratios reported across studies?
Discrepancies may arise from varying reaction conditions:
- Temperature control : Lower temperatures favor kinetic products (e.g., syn-diastereomers) .
- Chiral additives : Use (R)- or (S)-BINOL to bias asymmetric induction during nitroaldol reactions .
- Advanced NMR : NOESY or ROESY experiments distinguish diastereomers by spatial proximity of protons .
Q. What strategies optimize reaction conditions for higher yields?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity, while THF improves Boc protection efficiency .
- Catalyst optimization : Lewis acids (e.g., ZnCl) accelerate nitroaldol reactions; enzyme catalysts (e.g., lipases) improve enantioselectivity .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at maximal conversion .
Data Contradiction Analysis
Example : Conflicting reports on nitro group reduction efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
